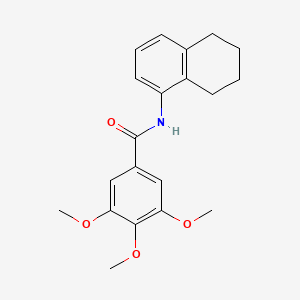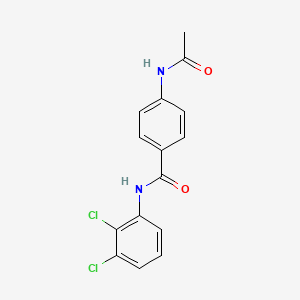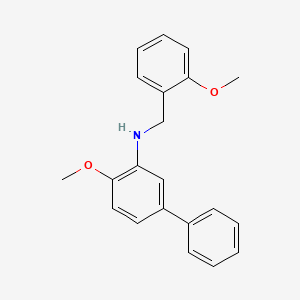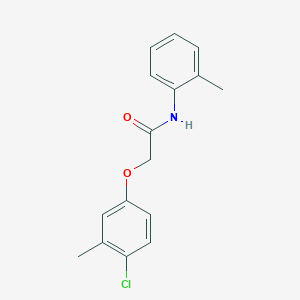![molecular formula C18H13ClN4 B5859229 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Wirkmechanismus
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The binding of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine to kinases induces conformational changes in the protein structure, leading to inhibition of downstream signaling pathways. Inhibition of CDK2 by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Similarly, inhibition of GSK-3β by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to reduce the invasive potential of cancer cells.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit anti-inflammatory and antiviral properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against kinases, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, there are also some limitations to using 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments. These include its low solubility in water and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is required to ensure the safe and effective use of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the development of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine-based anticancer drugs. The potent inhibitory activity of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine against CDK2 and other kinases makes it a promising candidate for the treatment of various cancers. Another area of interest is the investigation of the neuroprotective effects of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Studies have shown that 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine and to investigate its potential applications in other areas, such as anti-inflammatory and antiviral drug development.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits potent inhibitory activity against kinases, anti-inflammatory and antiviral properties, and neuroprotective effects. The synthesis method of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to improve its yield and purity, making it suitable for use in various research applications. Further research is needed to explore the potential applications of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in drug development and to optimize its synthesis method.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The resulting intermediate is then treated with ammonium acetate to yield 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis method has been optimized to improve the yield and purity of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, making it suitable for use in various research applications.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a range of kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These kinases play critical roles in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of these kinases by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-14-8-6-12(7-9-14)15-11-21-17-10-16(22-23(17)18(15)20)13-4-2-1-3-5-13/h1-11H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLGEUVEJDQFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)


![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)

![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)


![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)

![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)